3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide
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Description
“3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
Synthesis Analysis
The synthesis of such compounds often involves the use of pentachloropyridine as a building block. The conventional method for the straightforward synthesis of products is the nucleophilic substitution reaction at the 4-position . The success of conversion of 4-alkylaminotetrachloropyridine to “3,4,5,6-tetrachloro-2-dimethylaminopyridine 16” in 88% yield is due to the use of an aqueous ethanolic solution of dimethylamine and subsequently by diazotization with HNO3/HCl .Chemical Reactions Analysis
The reactions of nucleophiles with pentachloropyridine occur almost exclusively to give products arising from ortho and para to ring nitrogen. Bulky nucleophiles are more likely to attack the less hindered 2-position, while small nucleophiles substitute the 4-position .Safety and Hazards
While specific safety and hazard information for “3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide” is not directly available, it’s important to handle all chemicals with care. For example, “2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine” is harmful in contact with skin and if swallowed, and it may cause sensitisation by skin contact .
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N4O2/c1-8-7-9(27-17-22-5-2-6-23-17)3-4-10(8)24-16(26)14-12(19)11(18)13(20)15(21)25-14/h2-7H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGUVRIFUQALD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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